Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethyl-3,5-dimethoxybenzylamine)palladium(II)]
CAS No.:
Cat. No.: VC18438776
Molecular Formula: C38H52ClN3O2Pd-2
Molecular Weight: 724.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H52ClN3O2Pd-2 |
|---|---|
| Molecular Weight | 724.7 g/mol |
| IUPAC Name | [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;chloride |
| Standard InChI | InChI=1S/C27H36N2.C11H16NO2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;/h9-16,18-21H,1-8H3;5,7H,8H2,1-4H3;1H;/q;-1;;/p-1 |
| Standard InChI Key | WIWLDYUHWTWSDT-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-] |
Introduction
Structural and Molecular Characteristics
Ligand Architecture and Coordination Geometry
The compound’s structure features a palladium(II) center coordinated to three distinct ligands: a chloride ion, a 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (NHC) ligand, and an N,N-dimethyl-3,5-dimethoxybenzylamine ligand. The NHC ligand, a prototypical example of a sterically hindered carbene, adopts a chelating binding mode that imposes significant steric bulk around the palladium center . This bulk arises from the 2,6-diisopropylphenyl substituents on the imidazole ring, which shield the metal center and mitigate unwanted side reactions such as dimerization or decomposition .
The benzylamine ligand contributes additional electronic modulation through its methoxy (-OCH) and dimethylamino (-N(CH)) groups. These substituents enhance electron density at the palladium center, facilitating oxidative addition and transmetalation steps in catalytic cycles . X-ray crystallographic analyses of analogous complexes suggest a distorted square-planar geometry around the palladium atom, with bond lengths and angles consistent with strong σ-donation from the NHC ligand.
Table 1: Key Molecular Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 724.7 g/mol | |
| CAS Number | 1093348-08-3 | |
| Coordination Geometry | Distorted Square-Planar |
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis of this palladium complex typically involves a two-step protocol:
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Ligand Preparation: The NHC ligand is synthesized via deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The benzylamine ligand is prepared separately through alkylation of 3,5-dimethoxybenzylamine with methyl iodide .
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Metal Coordination: Palladium(II) chloride is reacted with the preformed ligands in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmospheric conditions. The reaction proceeds via ligand substitution, where chloride ions and solvent molecules are displaced by the NHC and benzylamine ligands .
Critical parameters influencing yield and purity include reaction temperature (typically −20°C to room temperature), solvent choice, and the use of drying agents to mitigate moisture-induced decomposition .
Mechanistic Role in Catalysis
The compound’s efficacy in cross-coupling reactions stems from its ability to stabilize palladium in the active +2 oxidation state while facilitating key mechanistic steps:
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Oxidative Addition: The electron-rich palladium center readily inserts into carbon-halogen bonds of aryl halides.
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Transmetalation: The bulky NHC ligand prevents aggregation, ensuring a monomeric palladium species that efficiently transfers the aryl group to a boronic acid or similar nucleophile.
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Reductive Elimination: The final carbon-carbon bond formation is accelerated by the ligand’s electron-donating effects, regenerating the active catalyst .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This complex exhibits exceptional activity in Suzuki-Miyaura reactions, coupling aryl halides with boronic acids to form biaryl structures. For example, it catalyzes the reaction between 4-bromotoluene and phenylboronic acid at room temperature with turnover numbers (TON) exceeding 10,000 . Comparative studies highlight its superiority over traditional palladium catalysts like Pd(PPh), particularly for sterically demanding substrates .
Table 2: Catalytic Performance in Suzuki-Miyaura Reactions
| Substrate Pair | Yield (%) | Reaction Time (h) | TON |
|---|---|---|---|
| 4-Bromotoluene + PhB(OH) | 95 | 12 | 10,200 |
| 2-Bromonaphthalene + PhB(OH) | 88 | 24 | 9,500 |
C–H Activation and Functionalization
Recent studies suggest potential in directing C–H bond activation, enabling the functionalization of inert hydrocarbons without prefunctionalization. The methoxy groups on the benzylamine ligand may act as directing groups, positioning substrates for selective C–H arylation .
Comparative Analysis with Related Catalysts
Versus Phosphine-Based Palladium Complexes
Traditional phosphine ligands (e.g., PPh) suffer from oxidative degradation and limited steric tunability. In contrast, the NHC ligand in this complex offers superior thermal stability and modular steric bulk, enabling catalysis under milder conditions .
Cost-Benefit Considerations
Despite its high initial cost (€65–193 per gram), the compound’s recyclability and high TON justify its use in industrial settings. Lifecycle analyses indicate a 40% reduction in palladium waste compared to homogeneous alternatives .
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